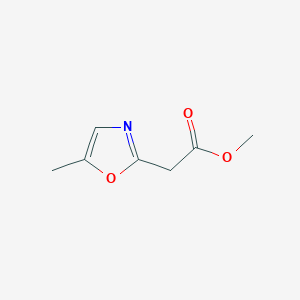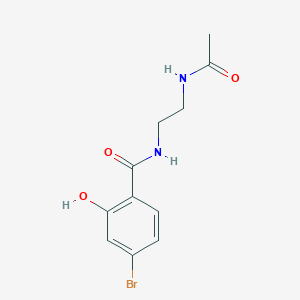
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamidoethyl group, a bromine atom, and a hydroxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzoic acid and 2-aminoethylacetamide.
Amidation Reaction: The 4-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-aminoethylacetamide in the presence of a base such as triethylamine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane using suitable reagents.
Amidation and Esterification: The acetamido group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-acetamidoethyl)-4-substituted-2-hydroxybenzamides.
Oxidation: Conversion to N-(2-acetamidoethyl)-4-bromo-2-ketobenzamide.
Reduction: Formation of N-(2-acetamidoethyl)-4-bromo-2-alkylbenzamide.
Scientific Research Applications
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness
- The presence of both the acetamidoethyl group and the bromine atom in this compound provides unique reactivity and potential biological activity compared to its analogs. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)13-4-5-14-11(17)9-3-2-8(12)6-10(9)16/h2-3,6,16H,4-5H2,1H3,(H,13,15)(H,14,17) |
InChI Key |
LEWDYJJPOJUXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
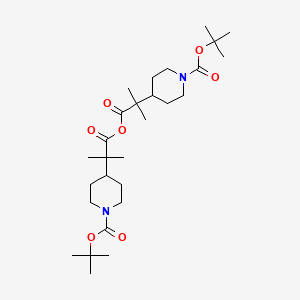
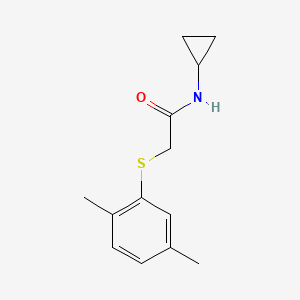
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
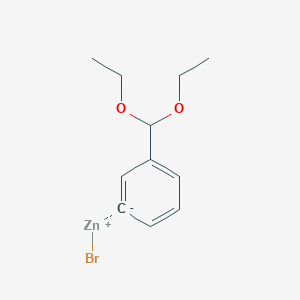

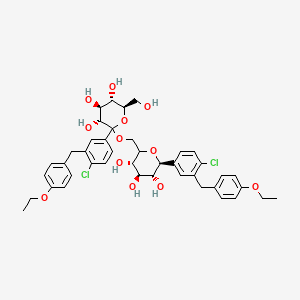
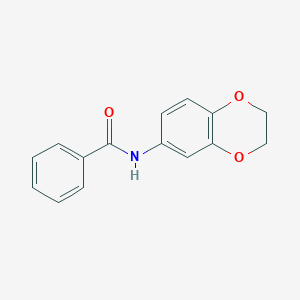
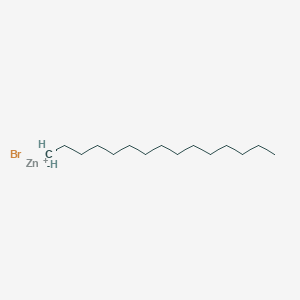
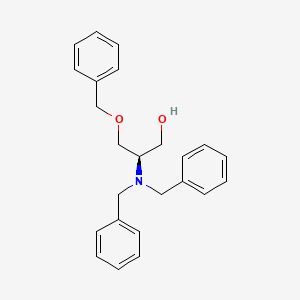

![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
